![molecular formula C17H18FN3O3 B5627435 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)
7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
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Description
Synthesis Analysis
Synthesis of complex quinoline derivatives often involves strategic condensation reactions, cyclization, and functionalization steps. For instance, novel quinolines with antibacterial activity were synthesized using a design that targets potent drugs for treating respiratory tract infections, demonstrating the intricate processes involved in crafting such molecules (Odagiri et al., 2013). Another approach described the synthesis of 1-oxa-3,7-diazaspiro compounds through sequential condensation and iodolactonization reactions, highlighting the diverse synthetic routes possible for creating complex molecular frameworks (Ullah et al., 2005).
Molecular Structure Analysis
Molecular structure elucidation is critical for understanding the properties and reactivity of a compound. The determination of molecular structures often employs spectroscopic methods and X-ray crystallography. For instance, studies on boron-dipyrromethene derivatives substituted with 8-hydroxyquinoline revealed insights into their molecular configurations, showing how structural nuances influence photophysical properties (Chen et al., 2011).
Chemical Reactions and Properties
The reactivity and interaction of quinoline derivatives with other molecules are pivotal for their application in various fields. Research on the cyclization of hydroxylamino-substituted quinoline, for instance, showcases the innovative methods for constructing fluorinated quinolones, which are significant in medicinal chemistry (Mochulskaya et al., 2002).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, are crucial for its practical application. The study of excited-state processes in 8-hydroxyquinoline provided insights into solvation effects and photoinduced tautomerization, highlighting the significance of physical properties in determining a compound's behavior under different conditions (Bardez et al., 1997).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the applications of a compound. For example, studies on the antibacterial activity of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlight how chemical modifications influence biological activity, underlining the relationship between chemical structure and function (Miyamoto et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20-9-17(24-16(20)23)5-6-21(10-17)8-11-7-14(22)12-3-2-4-13(18)15(12)19-11/h2-4,7H,5-6,8-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHKFHNCRGQJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)CC3=CC(=O)C4=C(N3)C(=CC=C4)F)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(8-Fluoro-4-hydroxyquinolin-2-YL)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
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